molecular formula C14H20I2O B14223844 {[(5,5-Diiodo-3,3-dimethylpentyl)oxy]methyl}benzene CAS No. 823180-21-8

{[(5,5-Diiodo-3,3-dimethylpentyl)oxy]methyl}benzene

Cat. No.: B14223844
CAS No.: 823180-21-8
M. Wt: 458.12 g/mol
InChI Key: WFTOARWYLOXKDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{[(5,5-Diiodo-3,3-dimethylpentyl)oxy]methyl}benzene is an organic compound characterized by the presence of a benzene ring substituted with a {[(5,5-diiodo-3,3-dimethylpentyl)oxy]methyl} group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(5,5-diiodo-3,3-dimethylpentyl)oxy]methyl}benzene typically involves the reaction of benzyl alcohol with 5,5-diiodo-3,3-dimethylpentanol under acidic conditions to form the desired ether linkage. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid, which facilitates the formation of the ether bond.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity starting materials and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: {[(5,5-diiodo-3,3-dimethylpentyl)oxy]methyl}benzene can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the iodine atoms can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous medium or sodium cyanide in ethanol.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Hydroxylated, cyanated, or aminated derivatives.

Scientific Research Applications

{[(5,5-diiodo-3,3-dimethylpentyl)oxy]methyl}benzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a radiolabeled compound in imaging studies due to the presence of iodine atoms.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of {[(5,5-diiodo-3,3-dimethylpentyl)oxy]methyl}benzene involves its interaction with molecular targets through its functional groups. The iodine atoms can participate in halogen bonding, while the benzene ring can engage in π-π interactions with aromatic residues in proteins or other biomolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.

    Domiphen bromide: Another quaternary ammonium compound used as a disinfectant.

Uniqueness

{[(5,5-diiodo-3,3-dimethylpentyl)oxy]methyl}benzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of iodine atoms enhances its radiolabeling potential, making it valuable for imaging studies. Additionally, its structural features allow for diverse chemical modifications, enabling the synthesis of a wide range of derivatives with tailored properties.

Properties

CAS No.

823180-21-8

Molecular Formula

C14H20I2O

Molecular Weight

458.12 g/mol

IUPAC Name

(5,5-diiodo-3,3-dimethylpentoxy)methylbenzene

InChI

InChI=1S/C14H20I2O/c1-14(2,10-13(15)16)8-9-17-11-12-6-4-3-5-7-12/h3-7,13H,8-11H2,1-2H3

InChI Key

WFTOARWYLOXKDO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCOCC1=CC=CC=C1)CC(I)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.